molecular formula C29H61N3O11 B13705475 N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

Katalognummer: B13705475
Molekulargewicht: 627.8 g/mol
InChI-Schlüssel: SCZXOTPJFNYIEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. These compounds are known for their versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry. The structure of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) consists of a t-butyl ester group attached to a PEG3 chain, which is further connected to two PEG3-amine groups. This unique structure imparts specific properties to the compound, making it useful for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) typically involves the following steps:

    Formation of PEG3-t-butyl ester: This step involves the reaction of PEG3 with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

    Introduction of PEG3-amine groups: The PEG3-t-butyl ester is then reacted with PEG3-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This step results in the formation of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine).

Industrial Production Methods

Industrial production of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) undergoes various chemical reactions, including:

    Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Amidation: The PEG3-amine groups can react with carboxylic acids or their derivatives to form amides.

    Substitution: The amine groups can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Amidation: Carboxylic acids or their derivatives (e.g., acyl chlorides) in the presence of coupling agents (e.g., DCC, DMAP).

    Substitution: Electrophiles such as alkyl halides or sulfonates.

Major Products Formed

    Hydrolysis: Carboxylic acid derivatives.

    Amidation: Amide derivatives.

    Substitution: Substituted amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) has a wide range of applications in scientific research:

    Chemistry: Used as a linker or spacer in the synthesis of complex molecules.

    Biology: Employed in the modification of biomolecules for improved solubility and stability.

    Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.

    Industry: Applied in the formulation of coatings, adhesives, and other materials to improve their properties.

Wirkmechanismus

The mechanism of action of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is primarily based on its ability to interact with various molecular targets through its functional groups. The PEG chains provide solubility and flexibility, while the amine groups can form covalent bonds with other molecules. This allows the compound to act as a versatile linker or modifier in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester: Contains an azido group instead of amine groups.

    t-Boc-N-amido-PEG5-azide: Contains a longer PEG chain and an azido group.

    t-boc-N-amido-PEG4-NHS ester: Contains an NHS ester group for coupling reactions.

Uniqueness

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is unique due to its combination of t-butyl ester and PEG3-amine groups, which provide specific reactivity and solubility properties. This makes it particularly useful in applications where both ester and amine functionalities are required.

Eigenschaften

Molekularformel

C29H61N3O11

Molekulargewicht

627.8 g/mol

IUPAC-Name

tert-butyl 3-[2-[2-[2-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C29H61N3O11/c1-29(2,3)43-28(33)4-10-34-16-22-40-25-19-37-13-7-32(8-14-38-20-26-41-23-17-35-11-5-30)9-15-39-21-27-42-24-18-36-12-6-31/h4-27,30-31H2,1-3H3

InChI-Schlüssel

SCZXOTPJFNYIEA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCN)CCOCCOCCOCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.